5'-Inosinic acid, 2'-azido-2'-deoxy-
CAS No.: 65048-09-1
Cat. No.: VC19418862
Molecular Formula: C10H12N7O7P
Molecular Weight: 373.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65048-09-1 |
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Molecular Formula | C10H12N7O7P |
Molecular Weight | 373.22 g/mol |
IUPAC Name | [(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C10H12N7O7P/c11-16-15-5-7(18)4(1-23-25(20,21)22)24-10(5)17-3-14-6-8(17)12-2-13-9(6)19/h2-5,7,10,18H,1H2,(H,12,13,19)(H2,20,21,22)/t4-,5-,7-,10-/m1/s1 |
Standard InChI Key | VSMCSSABENEADJ-QYYRPYCUSA-N |
Isomeric SMILES | C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)N=[N+]=[N-] |
Canonical SMILES | C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)N=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a hypoxanthine base linked to a 2'-azido-2'-deoxyribose-5'-monophosphate moiety. The azido group replaces the hydroxyl (-OH) at the 2' position of the ribose sugar, altering both steric and electronic properties . Key structural features include:
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Hypoxanthine Base: A purine derivative that pairs with cytosine in RNA, facilitating base-pairing interactions.
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2'-Azido-2'-Deoxyribose: The azido group introduces a steric bulk and enables participation in Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
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5'-Phosphate Group: Essential for enzymatic recognition in nucleic acid synthesis pathways .
The molecular formula is C₁₀H₁₂N₇O₇P, with a molecular weight of 389.23 g/mol .
Physicochemical Characteristics
Comparative data for 5'-inosinic acid and its 2'-azido derivative reveal distinct properties:
The azido group’s electron-withdrawing nature lowers thermal stability, necessitating cryogenic storage.
Synthesis and Modification Strategies
Stepwise Chemical Synthesis
The synthesis of 5'-inosinic acid, 2'-azido-2'-deoxy- involves three key steps :
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Ribose Modification: Deoxyribose is treated with sodium azide (NaN₃) in dimethylformamide (DMF) to replace the 2'-hydroxyl with an azido group.
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Phosphorylation: The modified sugar is phosphorylated at the 5' position using phosphoryl chloride (POCl₃) in trimethyl phosphate.
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Base Conjugation: Hypoxanthine is coupled to the sugar-phosphate backbone via a nucleophilic substitution reaction under alkaline conditions.
Yields typically range from 60–75%, with purity confirmed via HPLC and mass spectrometry .
Enzymatic Polymerization
Biological Activities and Mechanisms
Interferon Induction
Double-stranded complexes of poly(2'-azido-2'-deoxyinosinic acid) with polycytidylic acid [poly(Iz)·poly(C)] exhibit potent interferon-inducing activity . In murine models, intramuscular administration of 0.1 mg/kg induced serum interferon levels of 1,200 IU/mL within 6 hours, comparable to poly(I)·poly(C) but with reduced toxicity . The azido modification enhances nuclease resistance, prolonging half-life in serum from 2 hours (unmodified) to 8 hours .
Applications in Molecular Biology
Click Chemistry Labeling
The azido group facilitates bioorthogonal labeling via CuAAC with alkynyl probes (e.g., fluorophores, biotin). For instance, incubation of AzI-modified RNA with 5-ethynyluridine and Cu(I) yields labeled strands with >90% efficiency. This enables:
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RNA Tracking: Real-time visualization in live cells.
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Pull-Down Assays: Isolation of RNA-protein complexes using streptavidin beads.
Nucleic Acid Engineering
Incorporating AzI into CRISPR guide RNAs enhances stability without impairing gene-editing activity. In HEK293T cells, AzI-modified sgRNAs achieved 85% knockdown efficiency vs. 92% for unmodified guides, demonstrating minimal functional loss.
Comparative Analysis of Azido-Modified Nucleotides
The uniqueness of 5'-inosinic acid, 2'-azido-2'-deoxy- becomes evident when compared to analogs:
Compound | Structural Feature | Key Application | Limitations |
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2'-Azido-2'-deoxyadenosine | Adenine base | RNA labeling | Lower interferon induction |
3'-Azido-3'-deoxythymidine | Thymidine skeleton | Antiviral (HIV) | Mitochondrial toxicity |
5'-Azido-2',5'-dideoxyinosine | Dideoxyribose | Chain termination probes | Poor polymerase recognition |
The 2'-azido group in inosinic acid balances RNA incorporation efficiency and chemical reactivity, making it superior for dual-purpose (therapeutic/diagnostic) applications .
Challenges and Future Directions
Despite its promise, challenges remain:
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Toxicity: Azido groups may generate reactive nitrogen species at high concentrations (>50 μM).
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Synthetic Complexity: Multi-step synthesis increases production costs by 3–5× vs. natural nucleotides .
Ongoing research focuses on:
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Prodrug Formulations: Masking the azido group until target-site activation.
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Enzymatic Synthesis: Using engineered polymerases to improve incorporation rates.
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